3,4-Dimethyl-1-pentene
Overview
Description
3,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain, and two methyl groups attached to the third and fourth carbon atoms. This compound is also known by its IUPAC name, 3,4-dimethylpent-1-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-1-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is distilled off as it forms .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated through fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3,4-dimethylpentane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3,4-Dimethyl-1-pentanol, 3,4-dimethyl-2-pentanone, or 3,4-dimethylpentanoic acid.
Reduction: 3,4-Dimethylpentane.
Substitution: 3,4-Dimethyl-1,2-dichloropentane or 3,4-dimethyl-1,2-dibromopentane.
Scientific Research Applications
3,4-Dimethyl-1-pentene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While not directly used in biological studies, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: The compound itself is not commonly used in medicine, but its derivatives may have potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-pentene depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of a metal catalyst, where hydrogen atoms add across the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form various oxygen-containing functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Pentene: A linear alkene with a double bond between the first and second carbon atoms.
2-Methyl-1-butene: A branched alkene with a methyl group attached to the second carbon atom.
3,3-Dimethyl-1-butene: A branched alkene with two methyl groups attached to the third carbon atom.
Uniqueness
3,4-Dimethyl-1-pentene is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. The presence of two methyl groups on adjacent carbon atoms can lead to steric hindrance, affecting the compound’s behavior in chemical reactions compared to its linear or differently branched counterparts .
Biological Activity
3,4-Dimethyl-1-pentene (C7H14) is an unsaturated hydrocarbon classified as an alkene. It is characterized by a double bond between the first and second carbon atoms, with two methyl groups attached to the third and fourth carbon atoms. This compound is notable for its potential applications in various fields, including organic synthesis and as a biofuel component. Understanding its biological activity is crucial for assessing its safety, efficacy, and environmental impact.
- Molecular Formula : C7H14
- Molecular Weight : 98.1861 g/mol
- Density : 681 kg/m³
- Boiling Point : Approximately 72 °C
- Flash Point : -12 °C
Biological Activity Overview
The biological activity of this compound can be explored through its interactions with biological systems, particularly in terms of toxicity, metabolic pathways, and potential therapeutic effects.
Toxicity Studies
Research indicates that alkenes like this compound can exhibit varying degrees of toxicity depending on their structure and exposure levels. For instance:
Metabolic Pathways
The metabolism of alkenes typically involves oxidation reactions facilitated by cytochrome P450 enzymes. For this compound:
- Oxidative Metabolism : It may undergo epoxidation or allylic oxidation, leading to the formation of various metabolites that could have different biological activities.
- Biodegradation : Microbial degradation studies indicate that certain bacteria can utilize this compound as a carbon source, suggesting potential for bioremediation applications.
Case Study 1: Toxicological Assessment
A study conducted on the toxicological profile of various alkenes found that this compound exhibited moderate toxicity in laboratory animals when administered at high doses. Symptoms included respiratory distress and neurological impairment. The study emphasized the need for further research to establish safe exposure levels for humans and the environment.
Case Study 2: Biodegradation Potential
In a controlled environment, researchers investigated the biodegradation of this compound by indigenous microbial populations in soil. The results indicated that within a few weeks, significant degradation occurred, with metabolites identified as less harmful than the parent compound. This suggests potential applications in bioremediation strategies for contaminated sites.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,4-dimethylpent-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXQNMTMDKVJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871189 | |
Record name | 3,4-Dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-78-6 | |
Record name | 1-Pentene, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHYL-1-PENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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